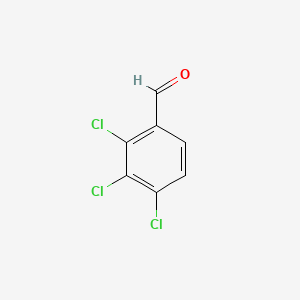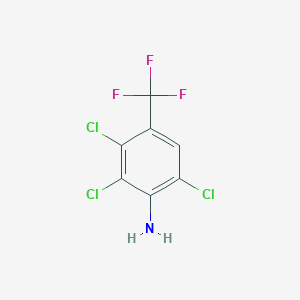
2,3,6-Trichloro-4-(trifluoromethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .
Molecular Structure Analysis
The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .
Physical And Chemical Properties Analysis
The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, 2,3,6-Trichloro-4-(trifluoromethyl)aniline could potentially be used in the development of new pharmaceuticals.
Pesticide Intermediates
2,3,6-Trichloro-4-(trifluoromethyl)aniline is an important intermediate in the production of certain pesticides . For example, it is used in the synthesis of the pyrazole type insecticide "Fipronil" .
Synthesis of Tetrachloronitrobenzene
2,3,6-Trichloro-4-(trifluoromethyl)aniline can be converted into 1:2:3:5-tetrachlorobenzene through a Sandmeyer reaction . This compound has various applications in chemical synthesis .
Preparation of Polyhalogen Arylamine
This compound is used in the preparation of polyhalogen arylamine . Polyhalogen arylamines have a wide range of applications in organic chemistry .
Synthesis of Fluorine-Containing Compounds
Given the presence of the trifluoromethyl group, this compound could be used in the synthesis of other fluorine-containing compounds . These compounds are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Environmental Friendliness
The preparation method of 2,3,6-Trichloro-4-(trifluoromethyl)aniline is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness . This makes it a good choice for sustainable and green chemistry applications .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOAHTJXJLENGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520169 | |
| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
CAS RN |
86399-04-4 | |
| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

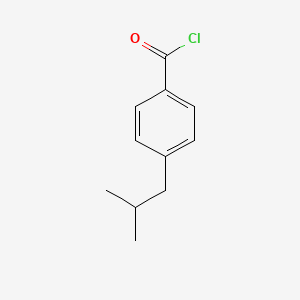
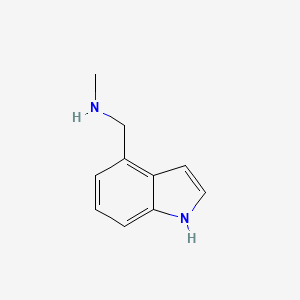
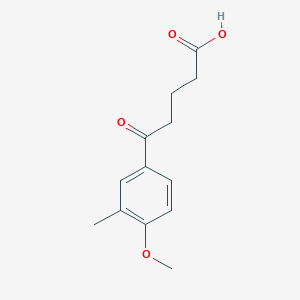
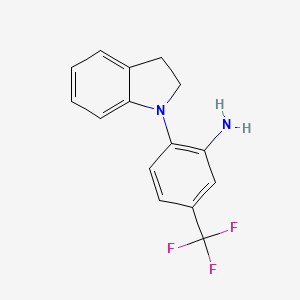
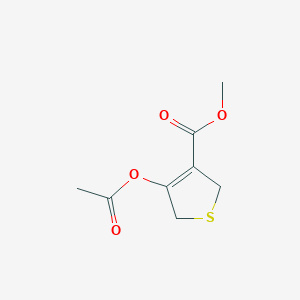
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)
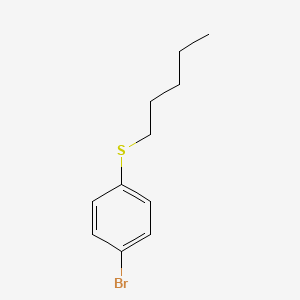
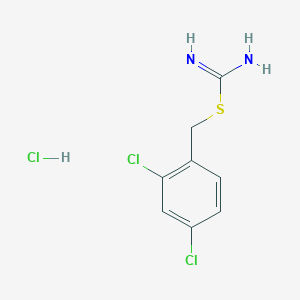
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
